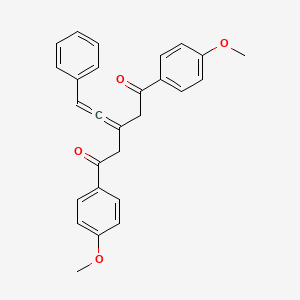
1,5-bis(4-methoxyphenyl)-3-(2-phenylethenylidene)-1,5-pentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-bis(4-methoxyphenyl)-3-(2-phenylethenylidene)-1,5-pentanedione, also known as curcumin, is a natural polyphenol compound found in the roots of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. In recent years, there has been a growing interest in the scientific community to study the potential health benefits of curcumin.
Wirkmechanismus
Curcumin exerts its biological effects through multiple mechanisms of action, including the modulation of signaling pathways, inhibition of enzymes, and regulation of gene expression. It has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Curcumin has been shown to have a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to modulate the activity of various enzymes and transcription factors involved in inflammation and cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,5-bis(4-methoxyphenyl)-3-(2-phenylethenylidene)-1,5-pentanedione in lab experiments is its low toxicity and high bioavailability. It can easily penetrate cell membranes and exert its biological effects. However, one of the main limitations is its poor solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1,5-bis(4-methoxyphenyl)-3-(2-phenylethenylidene)-1,5-pentanedione. One area of interest is the development of 1,5-bis(4-methoxyphenyl)-3-(2-phenylethenylidene)-1,5-pentanedione-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of interest is the investigation of the synergistic effects of 1,5-bis(4-methoxyphenyl)-3-(2-phenylethenylidene)-1,5-pentanedione with other compounds, such as piperine, to enhance its bioavailability and efficacy. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biological effects of 1,5-bis(4-methoxyphenyl)-3-(2-phenylethenylidene)-1,5-pentanedione.
Synthesemethoden
Curcumin can be synthesized through various methods, including extraction from turmeric roots, chemical synthesis, and biotransformation. The most common method of synthesis is through extraction from turmeric roots. The roots are cleaned, boiled, and dried, and the 1,5-bis(4-methoxyphenyl)-3-(2-phenylethenylidene)-1,5-pentanedione is extracted using solvents such as ethanol or acetone.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, diabetes, and cardiovascular diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, which make it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
1,5-bis(4-methoxyphenyl)-3-(2-phenylethenylidene)pentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O4/c1-30-24-14-10-22(11-15-24)26(28)18-21(9-8-20-6-4-3-5-7-20)19-27(29)23-12-16-25(31-2)17-13-23/h3-8,10-17H,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFMIIKJGDEGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=C=CC2=CC=CC=C2)CC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(4-methoxyphenyl)-3-(2-phenylethenylidene)pentane-1,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


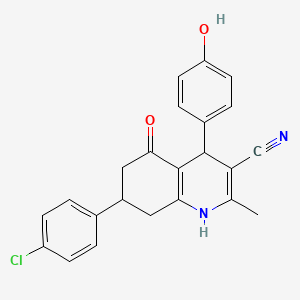
![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azepanone trifluoroacetate](/img/structure/B5120842.png)
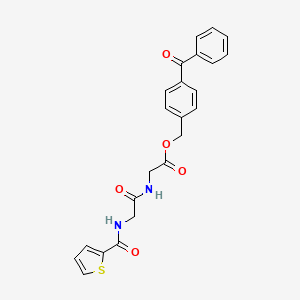
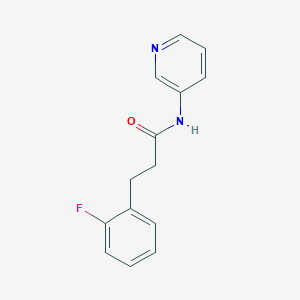
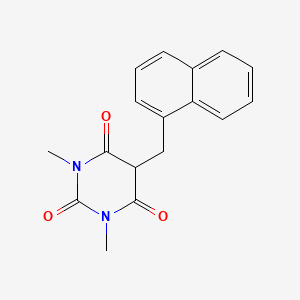
![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)
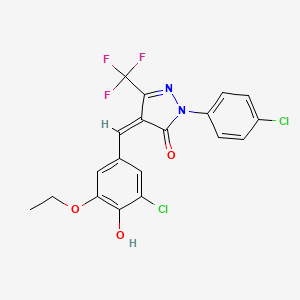
![1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5120890.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5120897.png)
![diethyl 5-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5120913.png)
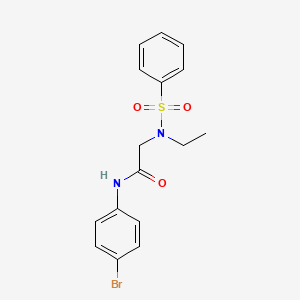
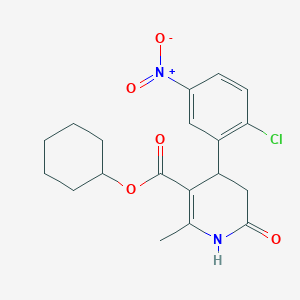
![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5120944.png)